molecular formula C22H28N2O2 B12461972 N,N'-dibenzyloctanediamide CAS No. 312272-99-4

N,N'-dibenzyloctanediamide

Cat. No.: B12461972
CAS No.: 312272-99-4
M. Wt: 352.5 g/mol
InChI Key: KRYKADIPEUBRQM-UHFFFAOYSA-N
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Description

N,N’-Dibenzyloctanediamide: is an organic compound with the molecular formula C22H28N2O2 . It is characterized by the presence of two benzyl groups attached to an octanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyloctanediamide typically involves the reaction of benzylamine with octanedioic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be summarized as follows:

Industrial Production Methods: Industrial production of N,N’-dibenzyloctanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzyloctanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N’-Dibenzyloctanediamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, N,N’-dibenzyloctanediamide is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .

Medicine: Its structural features allow for the exploration of its activity as a drug candidate .

Industry: In the industrial sector, N,N’-dibenzyloctanediamide is used in the production of polymers and advanced materials. Its ability to form stable amide bonds makes it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of N,N’-dibenzyloctanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, depending on the specific application .

Comparison with Similar Compounds

    N,N’-Dibenzylethylenediamine: Similar in structure but with a shorter carbon chain.

    N,N’-Dimethylethylenediamine: Contains methyl groups instead of benzyl groups.

    N,N-Diisopropylethylamine: A tertiary amine with different substituents .

Uniqueness: N,N’-Dibenzyloctanediamide is unique due to its longer carbon chain and the presence of benzyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and suitable for specialized applications .

Properties

CAS No.

312272-99-4

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N,N'-dibenzyloctanediamide

InChI

InChI=1S/C22H28N2O2/c25-21(23-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(26)24-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2,(H,23,25)(H,24,26)

InChI Key

KRYKADIPEUBRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCCC(=O)NCC2=CC=CC=C2

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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